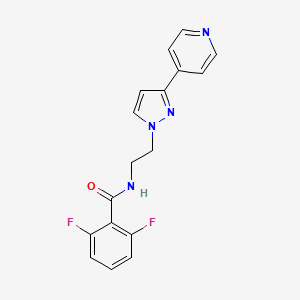![molecular formula C11H24Cl2N2 B2880193 [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-87-3](/img/structure/B2880193.png)
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound has a cyclobutylmethyl group attached to the nitrogen atom of the piperidine ring, and it is in the form of a dihydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of Piperidin-4-ylmethanamine: : This can be achieved by the reduction of piperidin-4-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: : The piperidin-4-ylmethanamine is then alkylated with cyclobutylmethyl bromide to introduce the cyclobutylmethyl group.
Formation of Dihydrochloride Salt: : The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, large-scale reduction and alkylation processes, and efficient separation and purification techniques to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.
Reduction: : The compound can be reduced to form piperidin-4-ylmethanamine.
Substitution: : The cyclobutylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: : Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidin-4-one
Reduction: : Piperidin-4-ylmethanamine
Substitution: : Various substituted piperidines depending on the alkyl or aryl group used.
Wissenschaftliche Forschungsanwendungen
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.
Industry: : It can be used in the production of various chemical products, including agrochemicals and materials science.
Wirkmechanismus
The mechanism by which [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)piperidin-4-yl]methanamine dihydrochloride: : Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.
1-(Methyl)piperidin-4-yl]methanamine dihydrochloride: : Similar structure but with a methyl group instead of cyclobutylmethyl.
The uniqueness of This compound lies in its specific structural features, which can influence its reactivity and biological activity.
Eigenschaften
IUPAC Name |
[1-(cyclobutylmethyl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11;;/h10-11H,1-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOOMBWQYMVSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)
![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2880115.png)
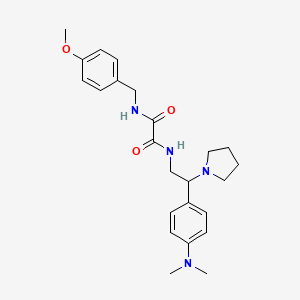
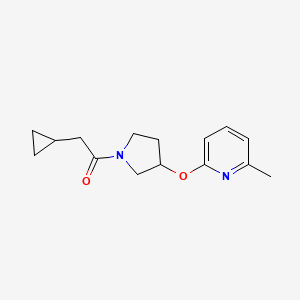
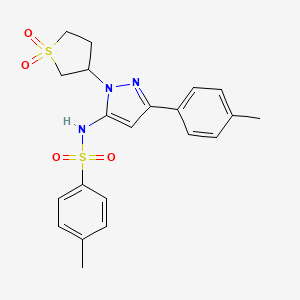
![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)
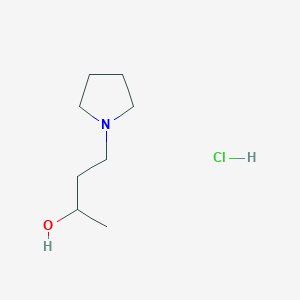

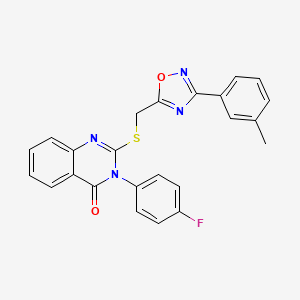
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)
